2-{[(2,3-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a dihydroisoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 2,3-dichloroaniline with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which provide better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: A precursor in the synthesis of the compound.
Phthalic Anhydride: Another precursor used in the synthesis.
Other Isoindole Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-{[(2,3-DICHLOROPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific substitution pattern and the resulting properties. Its combination of a dihydroisoindole core with a dichlorophenyl group imparts distinct chemical and biological characteristics, making it valuable for various applications.
Properties
Molecular Formula |
C15H10Cl2N2O2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-[(2,3-dichloroanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-3-7-12(13(11)17)18-8-19-14(20)9-4-1-2-5-10(9)15(19)21/h1-7,18H,8H2 |
InChI Key |
CGZPRSUCILHIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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